2-[4-(Furan-2-yl)-6-(3-nitrophenyl)pyridin-2-yl]phenol
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Overview
Description
2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL is a complex organic compound that features a furan ring, a nitrophenyl group, and a pyridyl group attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective catalysts, solvents, and reagents, as well as implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenol and pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-FURYL derivatives: Compounds containing the furan ring, such as 2-furoic acid and furfural.
Nitrophenyl derivatives: Compounds with a nitrophenyl group, such as 3-nitrophenol and 4-nitrophenol.
Pyridyl derivatives: Compounds with a pyridyl group, such as 2-pyridylamine and 4-pyridylmethanol.
Uniqueness
2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL is unique due to its combination of furan, nitrophenyl, and pyridyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14N2O4 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)-6-(3-nitrophenyl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C21H14N2O4/c24-20-8-2-1-7-17(20)19-13-15(21-9-4-10-27-21)12-18(22-19)14-5-3-6-16(11-14)23(25)26/h1-13,24H |
InChI Key |
KOPWXAGTCIUZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4)O |
Origin of Product |
United States |
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